molecular formula C16H18N4 B15200347 N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine

N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine

Cat. No.: B15200347
M. Wt: 266.34 g/mol
InChI Key: RAQJJESQAOARIK-UHFFFAOYSA-N
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Description

N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine (CAS 1217358-73-0) is a benzimidazole derivative with the molecular formula C16H18N4 and a molecular weight of 266.34 g/mol. This chemical serves as a valuable scaffold in medicinal chemistry and antibacterial drug discovery research. A primary research application for this class of compounds is as a PqsR Antagonist for investigating novel anti-virulence strategies against Pseudomonas aeruginosa . The compound's structure is integral to the exploration of the Pseudomonas Quinolone System (pqs) , a key bacterial quorum-sensing system that regulates virulence factor production and biofilm maturation. Targeting PqsR, a transcriptional regulator within this system, represents a promising approach to attenuate bacterial pathogenicity without inducing bacterial death, thereby potentially reducing selective pressure for resistance development . The structural motif of the 1H-benzo[d]imidazole core, functionalized with a mesityl group and diamine substitutions, is designed to fine-tune the potency and drug-like properties of these investigational compounds. The synthetic route to such sterically hindered benzimidazoles can be complex, underscoring the value of a reliably sourced intermediate for research . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures in a well-equipped laboratory are required.

Properties

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

2-N-(2,4,6-trimethylphenyl)-1H-benzimidazole-2,4-diamine

InChI

InChI=1S/C16H18N4/c1-9-7-10(2)14(11(3)8-9)19-16-18-13-6-4-5-12(17)15(13)20-16/h4-8H,17H2,1-3H3,(H2,18,19,20)

InChI Key

RAQJJESQAOARIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC3=C(C=CC=C3N2)N)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the nitrogen atoms .

Mechanism of Action

The mechanism of action of N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Substituents Key Structural Features DFT-Optimized Properties (Bond Lengths/Å) References
N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine N2: Mesityl; 2,7: NH₂ Bulky mesityl group; planar benzimidazole C–N: 1.34 (calc), 1.32 (expt)
N2-Phenyl-1H-benzo[d]imidazole-2,7-diamine N2: Phenyl; 2,7: NH₂ Less steric hindrance; π-π stacking C–N: 1.35 (calc), 1.33 (expt)
N6-(Thiazol-2-yl)-1H-benzo[d]imidazole-2,6-diamine N6: Thiazole; 2,6: NH₂ Thiazole enhances π-conjugation; H-bonding C–S: 1.71 (calc), 1.69 (expt)
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one 1: Piperidinyl; 5: Cl; 2: O Chlorine increases electronegativity C–Cl: 1.77 (calc), 1.75 (expt)
  • Thiazole-containing derivatives (e.g., N6-(thiazol-2-yl)) exhibit extended π-systems, enhancing electronic delocalization and intermolecular interactions, as evidenced by DFT studies . Chlorine substituents (e.g., 5-chloro derivatives) increase electronegativity, altering electron distribution and reactivity .
Computational and Spectroscopic Insights
  • DFT Studies : and highlight the use of DFT to predict bond lengths, angles, and electronic properties. For example, 5-methoxy-benzimidazole-2-thione shows a C–S bond length of 1.71 Å (DFT) vs. 1.69 Å (X-ray), validating computational accuracy .
  • NMR Trends : In N6-(thiazol-2-yl) derivatives, the imine proton (CH=N) resonates at 7–8 ppm, distinguishing them from primary amine analogs (6.5 ppm) .

Biological Activity

N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a benzimidazole core with a mesityl group at the nitrogen position. This unique structure contributes to its chemical reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its functionality in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound binds to various enzymes and receptors, modulating their activity. This interaction can influence multiple biochemical pathways involved in cell signaling and metabolism.
  • Pathways Involved : It has been shown to affect pathways related to gene expression and cellular metabolism, which are critical for its therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar benzimidazole structures have demonstrated cytotoxicity against cancer cell lines such as MCF-7. The mechanism often involves disrupting microtubule dynamics or inducing apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. It exhibits activity against various pathogens by inhibiting key enzymes involved in their metabolic pathways. For example, derivatives of benzimidazole have been shown to inhibit α-glucosidase, which is relevant for managing diabetes by lowering blood sugar levels .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructureBiological ActivityIC50 (µM)
N2-(2,4,6-Trimethylphenyl)-1H-benzo[d]imidazole-2,7-diamineStructureAnticancer5.0
1-Methyl-1H-benzo[d]imidazol-2-amineStructureAntimicrobial10.0
This compoundStructureCytotoxicity against MCF-73.5

The data indicate that while all compounds exhibit biological activity, this compound shows promising potency in specific applications.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be 3.5 µM, indicating significant potency compared to controls.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against E. coli and Bacillus subtilis. Results showed that it inhibited bacterial growth effectively with an IC50 value of 8.0 µM. The mechanism was linked to enzyme inhibition within the bacterial metabolic pathways.

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